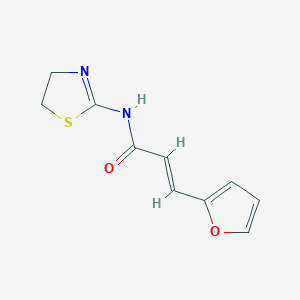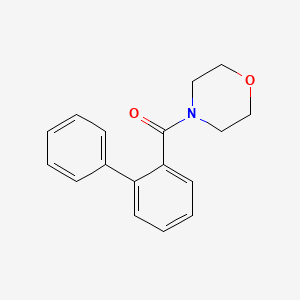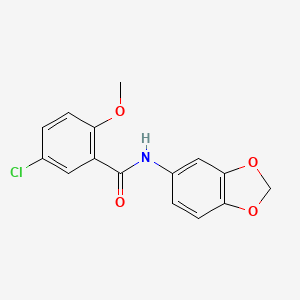![molecular formula C20H26N2O2 B5877956 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5877956.png)
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol, also known as L-745,870, is a highly selective antagonist of the dopamine D4 receptor. It was first synthesized in 1996 by scientists at Merck & Co. as part of their effort to develop new drugs for the treatment of schizophrenia and other psychiatric disorders. Since then, L-745,870 has been the subject of extensive scientific research, with studies focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Wirkmechanismus
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol works by blocking the activity of the dopamine D4 receptor, which is believed to play a role in the regulation of dopamine neurotransmission in the brain. By blocking this receptor, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol reduces the activity of dopamine in certain areas of the brain, which may help to reduce the symptoms of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol are still being studied, but preliminary research suggests that it may have a number of effects on the brain and other organs. For example, studies have shown that 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol can reduce the release of dopamine in the prefrontal cortex, which is believed to be involved in the regulation of cognitive function. 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol has also been shown to reduce the activity of the hypothalamus-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol is its high selectivity for the dopamine D4 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol is its relatively low potency, which means that high concentrations of the drug may be required to achieve significant effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol. One area of interest is the development of more potent and selective D4 receptor antagonists, which may have greater therapeutic potential for the treatment of schizophrenia and other psychiatric disorders. Another area of interest is the study of the role of the D4 receptor in other physiological and pathological processes, such as addiction, Parkinson's disease, and ADHD. Finally, research on the pharmacokinetics and pharmacodynamics of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol may help to optimize its use in clinical settings.
Synthesemethoden
The synthesis of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol involves several steps, starting with the reaction of 2-methoxyphenol with formaldehyde and dimethylamine to form the intermediate 2-(dimethylamino)methyl-6-methoxyphenol. This intermediate is then reacted with 2,5-dimethylphenylpiperazine in the presence of a palladium catalyst to yield the final product, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol. The overall yield of this synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol has been extensively studied for its potential therapeutic applications, particularly in the treatment of schizophrenia and other psychiatric disorders. Studies have shown that 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol is highly selective for the dopamine D4 receptor, which is believed to play a role in the pathogenesis of schizophrenia. In preclinical studies, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol has been shown to reduce the symptoms of schizophrenia in animal models, suggesting that it may have potential as a new treatment for this disorder.
Eigenschaften
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15-7-8-16(2)18(13-15)22-11-9-21(10-12-22)14-17-5-4-6-19(24-3)20(17)23/h4-8,13,23H,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYVCOXHVBTUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2,5-Dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
![N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)




![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5877936.png)
![4-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5877944.png)
![4-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5877952.png)

![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)

![3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5877994.png)